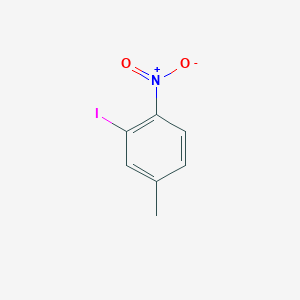

2-Iodo-4-methyl-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSQNLIZRLTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369918 | |

| Record name | 2-iodo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-29-6 | |

| Record name | 2-iodo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-methyl-1-nitrobenzene

Abstract

2-Iodo-4-methyl-1-nitrobenzene, also known as 2-iodo-4-nitrotoluene, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its molecular structure, featuring nitro, iodo, and methyl groups, provides a versatile scaffold for constructing complex molecular architectures through various cross-coupling reactions and functional group transformations. This technical guide offers an in-depth exploration of the principal synthetic methodologies for preparing this compound. We will dissect three primary synthetic strategies: the direct electrophilic iodination of p-nitrotoluene, the nitration of p-iodotoluene, and the Sandmeyer reaction starting from 5-methyl-2-nitroaniline. Each method is evaluated based on its mechanistic underpinnings, operational efficiency, regiochemical control, and scalability. This document is intended for researchers, chemists, and drug development professionals, providing both theoretical insights and field-proven protocols to enable informed decisions in the laboratory and pilot plant settings.

Chapter 1: Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and associated hazards of a target compound is a prerequisite for safe and effective laboratory practice.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 7745-92-8 | [3] |

| Alternate CAS | 52488-29-6 | [4] |

| Molecular Formula | C₇H₆INO₂ | [3][5] |

| Molecular Weight | 263.03 g/mol | [3][5] |

| IUPAC Name | 2-Iodo-1-methyl-4-nitrobenzene | [3] |

| Synonyms | 2-Iodo-4-nitrotoluene | [3] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 62-69 °C | [1] |

| Purity | ≥96-97% (typical commercial grade) | [3] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

GHS Hazard Statements: [5]

-

H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Codes:

-

P261, P264, P270, P271, P280: Avoid breathing dust/fume/gas/mist/vapors/spray; wash skin thoroughly after handling; do not eat, drink or smoke when using this product; use only outdoors or in a well-ventilated area; wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352, P304+P340: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Chapter 2: A Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway is a strategic decision dictated by factors such as starting material availability, cost, desired purity, and control over regiochemistry.

Retrosynthetic Analysis

A retrosynthetic analysis reveals three logical and industrially relevant disconnection points, leading to three primary synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Comparative Strategy Assessment

-

Route A (Direct Iodination): This is the most atom-economical approach, starting from p-nitrotoluene. However, the substrate is deactivated by the electron-withdrawing nitro group, necessitating potent iodinating systems and often harsh reaction conditions.[6] Regioselectivity is a key consideration; the activating methyl group directs ortho to itself, while the deactivating nitro group directs meta. Fortunately, the ortho position to the methyl group (C2) is also meta to the nitro group, leading to the desired product.

-

Route B (Nitration): Starting from p-iodotoluene, this route involves a standard electrophilic nitration. The directing effects of the methyl (ortho, para-directing, activating) and iodo (ortho, para-directing, deactivating) groups must be considered. The methyl group's activating influence strongly favors substitution at its ortho position (C2), leading to the desired product with good regioselectivity.[7]

-

Route C (Sandmeyer Reaction): This multi-step pathway offers unparalleled regiochemical control.[8] The position of the iodo group is unequivocally determined by the location of the amino group on the starting material, 5-methyl-2-nitroaniline. While reliable, it involves the generation of diazonium salts, which are unstable and require careful temperature control.[9]

Chapter 3: Detailed Synthetic Protocols and Mechanistic Discussion

This chapter provides validated, step-by-step protocols for each synthetic route, accompanied by explanations of the underlying reaction mechanisms.

Method 1: Direct Electrophilic Iodination of p-Nitrotoluene

This method leverages a potent iodinating agent to overcome the deactivation of the aromatic ring by the nitro group. The use of N-Iodosuccinimide (NIS) in concentrated sulfuric acid is an effective system for this transformation.[10]

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add p-nitrotoluene (1 eq.) to concentrated sulfuric acid (approx. 5 mL per 1 mmol of substrate) at 0 °C with stirring. Ensure the flask is protected from light.[10]

-

Once the substrate is fully dissolved, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise, ensuring the internal temperature is maintained between 0 and 5 °C.[10]

-

After the addition is complete, allow the reaction to stir at this temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Upon completion, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

-

To quench any excess iodine species, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic purple/brown color of iodine dissipates.[10]

-

Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Causality: The power of this method lies in the in-situ generation of a highly electrophilic iodine species. Concentrated sulfuric acid protonates NIS, creating a potent electrophile, often represented as 'I⁺', which is readily attacked by the moderately deactivated aromatic ring. The activating effect of the methyl group directs the substitution to the ortho position.

Caption: Mechanism of electrophilic iodination using NIS/H₂SO₄.

Method 2: Nitration of p-Iodotoluene

This approach is a classic example of electrophilic aromatic substitution, where the regioselectivity is controlled by the existing substituents. A mixture of concentrated nitric acid and acetic anhydride provides an effective nitrating system.[7]

Protocol:

-

To a solution of p-iodotoluene (1 eq.) in acetic anhydride (approx. 2.3 mL per 1 g of substrate), cool the mixture to 0 °C in an ice bath with magnetic stirring.[7]

-

Slowly add concentrated nitric acid (approx. 1.4 mL per 1 g of substrate) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, raise the temperature to 20-25 °C and allow the reaction to stir for approximately 4 hours.[7] Monitor by TLC.

-

Upon completion, cool the reaction mixture back to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH reaches 7.

-

Extract the product with ethyl acetate (3 x 200 mL).[7]

-

Combine the organic phases, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

-

Purify the resulting yellow oil by column chromatography using a mobile phase of petroleum ether:ethyl acetate.[7]

Mechanistic Causality: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and acetic anhydride. The p-iodotoluene substrate contains two ortho, para-directing groups. The methyl group is activating, while the iodo group is deactivating. The activating methyl group exerts dominant control over the regioselectivity, directing the incoming nitronium ion to its ortho position (C2), which is sterically accessible and electronically favored.

Method 3: Sandmeyer Reaction from 5-Methyl-2-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method for replacing an amino group with a halide via a diazonium salt intermediate.[8][11]

Protocol: Part A: Diazotization

-

Prepare an acidic solution by adding 5-methyl-2-nitroaniline (1 eq.) to a mixture of concentrated sulfuric acid and water, then cool the solution to 0-5 °C in an ice-salt bath.[12][13]

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The temperature must be strictly maintained below 10 °C to prevent decomposition of the diazonium salt.[9][13] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a positive test turns blue-black).

Part B: Iodide Displacement 4. In a separate, larger flask, prepare a solution of potassium iodide (KI) (1.5 eq.) in water. 5. Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring.[13] Vigorous evolution of nitrogen gas (N₂) will be observed. 6. After the addition is complete and the effervescence has subsided, gently warm the mixture on a water bath (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.[13] 7. Cool the mixture to room temperature. A dark, solid product should precipitate. 8. Collect the crude product by vacuum filtration. Wash the filter cake with cold water, followed by a wash with a dilute solution of sodium thiosulfate to remove any residual iodine. 9. The product can be purified by recrystallization from ethanol.

Mechanistic Causality: The reaction is a two-stage process. First, the primary aromatic amine is converted to a diazonium salt by reaction with nitrous acid (generated in situ from NaNO₂ and H₂SO₄).[14] This diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, a one-electron transfer from the iodide anion (I⁻) to the diazonium salt initiates a radical-nucleophilic aromatic substitution. This generates an aryl radical, dinitrogen gas, and an iodine radical. These radicals then combine to form the final product.[8]

Caption: Experimental workflow for the Sandmeyer synthesis route.

Chapter 4: Purification and Characterization

Regardless of the synthetic route chosen, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

-

Aqueous Work-up: A standard aqueous work-up involves extraction into an organic solvent followed by washing with water and brine. A key step in iodination reactions is a wash with a reducing agent like aqueous sodium sulfite or sodium thiosulfate to remove elemental iodine (I₂), which is a common colored impurity.[10]

-

Recrystallization: This is a highly effective method for purifying solid products. Ethanol or mixed solvent systems like ethanol/water are often suitable for this compound.

-

Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the method of choice.[7]

-

Characterization: The identity and purity of the final product should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure and regiochemistry. Expected ¹H NMR data includes a singlet for the methyl protons (~2.5 ppm) and distinct signals for the three aromatic protons in their expected regions.[7]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (263.03 g/mol ).

-

Melting Point: A sharp melting point range consistent with literature values indicates high purity.

-

Chapter 5: Concluding Remarks

This guide has detailed three robust and scientifically validated methods for the synthesis of this compound.

| Method | Starting Material | Key Advantages | Key Disadvantages |

| Direct Iodination | p-Nitrotoluene | High atom economy, one-step reaction. | Requires potent/harsh reagents, potential for side products. |

| Nitration | p-Iodotoluene | Uses common reagents, good regioselectivity. | Starting material may be more expensive than p-nitrotoluene. |

| Sandmeyer Reaction | 5-Methyl-2-nitroaniline | Excellent and unambiguous regiocontrol. | Multi-step process, involves unstable diazonium intermediate. |

The selection of the optimal synthetic route depends on the specific constraints and objectives of the research or manufacturing campaign. For applications demanding absolute regiochemical purity, the Sandmeyer reaction remains the gold standard. For large-scale synthesis where cost and process efficiency are paramount, direct iodination or nitration pathways offer compelling alternatives, provided that purification methods are in place to ensure the final product meets specifications. The versatility of this compound ensures that its synthesis will remain a topic of interest and optimization for chemists in both academic and industrial laboratories.

References

-

Lulinski, S. & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-406. Available at: [Link]

-

Scott, A. F., & Obenchain, D. F. (1971). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic, 23, 3134-3136. Available at: [Link]

-

Sharma, V. (2011). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 16-20. Available at: [Link]

-

MANAC Inc. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. Available at: [Link]

-

PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Merkushev, E. B., & Yudina, N. D. (1979). Direct Aromatic Periodination. The Journal of Organic Chemistry, 44(8), 1369-1371. Available at: [Link]

-

Butt, G. T., & Hussain, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2435-2457. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Tutorials. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Iodo-4-nitrotoluene: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Applications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(15), 4983. Available at: [Link]

-

ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH. Available at: [Link]

-

ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

-

Zhang, Y. (2007). An Improved Iodination of 2-Amino-5-nitrobenzonitrile. ChemInform, 38(24). Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Iodo-1-methyl-4-nitrobenzene. Available at: [Link]

-

Kumar, S., & Singh, R. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 13(24), 16429-16450. Available at: [Link]

-

Siddiqui, H. L., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(1), 316-322. Available at: [Link]

-

ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 52488-29-6 [matrix-fine-chemicals.com]

- 5. 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

- 7. guidechem.com [guidechem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diazotisation [organic-chemistry.org]

- 13. prepchem.com [prepchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-4-methyl-1-nitrobenzene

Introduction

2-Iodo-4-methyl-1-nitrobenzene (also known as 3-Iodo-4-nitrotoluene) is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Characterized by the presence of an iodine atom, a nitro group, and a methyl group on a benzene ring, this molecule offers multiple, distinct reaction sites. This trifecta of functional groups allows for orthogonal chemical strategies, making it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. For researchers in pharmaceutical and agrochemical development, its utility lies in its capacity to participate in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions and modifications of the nitro moiety. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis, enabling accurate identification, purity assessment, and reaction monitoring.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature control.

| Property | Value | Source(s) |

| CAS Number | 52488-29-6 | [1] |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [2][3][4] |

| Appearance | Yellow Powder / Solid | [5] |

| Melting Point | 62-69 °C | [5] |

| Boiling Point | 296.7 ± 28.0 °C at 760 mmHg | [6] |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| LogP | 3.43 | [6] |

| SMILES | CC1=CC(I)=C(C=C1)N(=O)=O | [1] |

| InChIKey | DJDSQNLIZRLTHJ-UHFFFAOYSA-N | [1] |

Spectroscopic Signature Analysis

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. While experimental spectra should always be acquired for confirmation, the following analysis provides the expected characteristics based on established principles of spectroscopy.[7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern due to the various coupling constants between the protons. The methyl group protons will appear as a singlet further upfield, likely in the δ 2.3-2.6 ppm range. The electron-withdrawing nitro group will cause the adjacent protons to shift downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will exhibit seven distinct signals. The carbon bearing the iodine atom (C-I) is expected in the δ 90-100 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly downfield, likely above δ 145 ppm. The remaining aromatic carbons will appear between δ 120-140 ppm. The methyl carbon signal will be found upfield, typically around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. Strong, characteristic absorption bands are expected for the nitro group, specifically the asymmetric and symmetric N-O stretches, which appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-I stretch appears in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263. A prominent peak corresponding to the loss of the nitro group ([M-NO₂]⁺) at m/z 217 is also anticipated, along with a peak for the loss of iodine ([M-I]⁺) at m/z 136. The isotopic pattern of iodine would not be a factor as it is monoisotopic.

Synthesis and Purification

The most common and reliable method for synthesizing aryl iodides of this nature is through the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction with an iodide salt. This process is robust and generally provides good yields.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol details the synthesis of this compound from the commercially available starting material, 4-methyl-2-nitroaniline.

Causality : The core of this synthesis is the conversion of a stable primary amine (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺). This is achieved at low temperatures to prevent the highly unstable diazonium salt from decomposing prematurely.[8] The subsequent introduction of an iodide nucleophile displaces the nitrogen gas, resulting in the desired aryl iodide.

Step-by-Step Methodology :

-

Amine Diazotization :

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid (H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt intermediate.[8]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination :

-

In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water and cool to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Workup and Purification :

-

Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, identified by the disappearance of the characteristic brown color.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but serves as a precursor to the synthetically versatile amino group.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst.[10][11]

The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organohalide.[11][12][13] This reaction is foundational in drug discovery for synthesizing biaryl scaffolds.

Mechanism Rationale : The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation of the organic group from the activated boronic acid (as a boronate complex) to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] A base is essential for activating the boronic acid to facilitate transmetalation.[12]

Sources

- 1. This compound | CAS 52488-29-6 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Iodo-2-methyl-1-nitrobenzene | CAS#:52415-00-6 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-4-methyl-1-nitrobenzene (CAS No. 52488-29-6), a key intermediate in organic synthesis. The following sections detail its structural characteristics, physicochemical properties, spectral data, and essential safety information, offering a crucial resource for its effective application in research and development.

Introduction: Strategic Importance in Synthesis

This compound, also known by its synonym 3-Iodo-4-nitrotoluene, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an iodinated and nitrated toluene scaffold, provides a versatile platform for a variety of chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, while the iodo-substituent serves as an excellent leaving group or a handle for cross-coupling reactions. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical ingredients and functional materials.

Core Physicochemical Properties

The physical state and solubility of a compound are paramount considerations in designing synthetic routes and purification protocols. This compound is characterized as a low melting crystalline mass or a yellow liquid at or near room temperature, necessitating careful handling and storage.[1]

| Property | Value | Source(s) |

| CAS Number | 52488-29-6 | [2][3][4] |

| Molecular Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [2][3] |

| Appearance | Yellow low melting crystalline mass or liquid | [1] |

| Melting Point | 18-20 °C | [1] |

| Boiling Point | 295 °C | [1] |

| Density | 1.862 g/mL at 25 °C | [1] |

| Refractive Index | 1.637 (at 20 °C) | [1] |

In-depth Analysis of Physical State and Melting Point Determination

The reported low melting point of 18-20 °C indicates that this compound can exist as either a solid or liquid depending on the ambient temperature. This property has significant practical implications for its storage, handling, and accurate measurement in synthetic procedures.

The accurate determination of the melting point for a substance like this compound, which melts near room temperature, requires a meticulous approach to avoid premature melting and to obtain a sharp melting range, indicative of high purity.

Causality Behind Experimental Choices:

-

Cooling the Apparatus: Pre-cooling the melting point apparatus is crucial to prevent the sample from melting upon insertion.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) around the expected melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Sharp Melting Range: A narrow melting range (0.5-1 °C) is a strong indicator of a pure compound. Impurities typically cause a depression and broadening of the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous. If it is in a liquid or semi-solid state, cool the sample in an ice bath until it solidifies.

-

Capillary Loading: Finely crush the solidified sample and pack it into a capillary tube to a height of 2-3 mm.

-

Apparatus Preparation: Cool the heating block of the melting point apparatus to a temperature at least 5-10 °C below the expected melting point (i.e., around 10 °C).

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Heat the block rapidly to about 15 °C.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

-

Reporting: Report the melting point as a range from the onset to the completion of melting.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the iodo group.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbon attached to the iodine will be significantly shielded, while the carbon attached to the nitro group will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 263. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the iodine atom.

Crystallographic Data

While no specific crystal structure data for this compound has been found, studies on similar halogenated nitroaromatic compounds reveal interesting intermolecular interactions. For instance, in related structures, close contacts between the iodine atom and the oxygen atoms of the nitro group have been observed, indicating the presence of halogen bonding.[5][6] These interactions can influence the crystal packing and, consequently, the physical properties of the solid state.

Synthesis and Reactivity: A Chemist's Perspective

Synthesis Pathway

This compound is typically synthesized via the electrophilic iodination of 4-methyl-1-nitrobenzene (p-nitrotoluene). The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups on the aromatic ring are crucial in determining the regioselectivity of the iodination reaction. The iodination is directed to the position ortho to the activating methyl group and meta to the deactivating nitro group.

Various iodinating reagents and conditions can be employed, with the choice often depending on the desired yield and selectivity.[3][7]

Diagram: Synthesis of this compound

Caption: General synthetic route to this compound.

Key Reactivity Patterns

The reactivity of this compound is dominated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. The iodine atom at the 2-position is an excellent leaving group in such reactions. This makes the compound a valuable precursor for introducing a variety of nucleophiles at this position.[8][9][10]

-

Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is listed with hazard codes indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Applications in Drug Development and Beyond

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of various target molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals, where the introduction of specific functionalities onto an aromatic core is often a key step.[11][12][13] The ability to undergo selective nucleophilic substitution and cross-coupling reactions allows for the efficient construction of diverse molecular libraries for drug discovery programs. Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty materials.

Conclusion

This compound is a versatile and reactive building block with a well-defined set of physical properties that are critical to its application in organic synthesis. This guide has provided a detailed overview of its key characteristics, from its low melting point and solubility to its predictable reactivity patterns. A thorough understanding of these properties, coupled with safe handling practices, will enable researchers and drug development professionals to effectively utilize this compound in the creation of novel and valuable molecules.

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6. Retrieved from [Link]

-

ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

-

QM Magic Class. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Chemdad. (n.d.). 3-IODO-4-NITROTOLUENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemIndex. (n.d.). 52488-29-6 | this compound. Retrieved from [Link]

- Sarkar, A., & Ghosh, R. (2010). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. Journal of Organic Chemistry, 75(23), 8283-8286.

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. Retrieved from [Link]

-

ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

ScienceDirect. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Chemical Name CAS RN Molecular Formula Specific SOPs (-). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 52488-29-6 [matrix-fine-chemicals.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. arctomsci.com [arctomsci.com]

- 5. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Iodo-4-methyl-1-nitrobenzene (CAS 7745-92-8): Synthesis, Characterization, and Synthetic Utility

Abstract: This technical guide provides an in-depth analysis of 2-Iodo-4-methyl-1-nitrobenzene (CAS 7745-92-8), also known as 2-Iodo-4-nitrotoluene. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed protocol for its synthesis and purification, outlines its key spectroscopic characteristics, and explores its core reactivity. The strategic positioning of the iodo and nitro functionalities makes this molecule a highly versatile and valuable building block in modern organic synthesis, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations.

Core Compound Profile: Physicochemical and Safety Data

This compound is a solid crystalline compound at room temperature.[1] Its utility as a synthetic intermediate stems from the presence of two key functional groups on the toluene scaffold: an iodine atom, which serves as an excellent leaving group in cross-coupling reactions, and a nitro group, which can be readily transformed into other functionalities, most notably an amine.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7745-92-8 | [1][3][4][5] |

| IUPAC Name | 2-Iodo-1-methyl-4-nitrobenzene | [4] |

| Synonyms | 2-Iodo-4-nitrotoluene | [3][5] |

| Molecular Formula | C₇H₆INO₂ | [4][5] |

| Molecular Weight | 263.03 g/mol | [4][5] |

| Appearance | White to light yellow or brown crystalline powder | [1][6] |

| Melting Point | 50-62 °C | [1][4][6] |

| Boiling Point | 165 °C @ 15 mmHg | [1][4] |

| Density | ~1.88 g/cm³ (predicted) | [1] |

| Solubility | Soluble in toluene | [6] |

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container. Light sensitive. | [6] |

| Incompatibilities | Strong oxidizing agents. |

Synthesis and Purification

Synthetic Rationale: Exploiting Directing Group Effects

The synthesis of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the concerted influence of existing substituents. The starting material of choice is 4-methyl-1-nitrobenzene (p-nitrotoluene).

-

Methyl Group (-CH₃): An activating, ortho, para-directing group due to its positive inductive effect (+I).[7]

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its negative inductive (-I) and resonance (-M) effects.[8]

The methyl group activates the positions ortho to it (C2 and C6), while the nitro group directs incoming electrophiles to the positions meta to it (also C2 and C6). This synergistic effect strongly favors substitution at the C2 (and C6) position. Given the steric hindrance from the adjacent methyl group, iodination occurs predominantly at the C2 position, yielding the desired product. Potent iodinating systems, such as N-Iodosuccinimide (NIS) in the presence of a strong acid like H₂SO₄, are often required to overcome the deactivating effect of the nitro group.[4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of p-Nitrotoluene

This protocol is a representative procedure based on established methods for the iodination of deactivated arenes.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitrotoluene (1.0 eq). Dissolve the starting material in concentrated sulfuric acid (98%, ~5 mL per gram of starting material) and cool the mixture to 0-5 °C in an ice-water bath.

-

Addition of Reagent: Slowly add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (~100 g per 10 mL of H₂SO₄ used). A precipitate will form.

-

Neutralization & Extraction: Stir the slurry until all the ice has melted. If the solution is still acidic, neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water followed by a cold solution of sodium thiosulfate (10% w/v) to remove any residual iodine.

-

Purification: The crude solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield the final product as a light-yellow crystalline solid.[9]

Spectroscopic Characterization Profile

Structural elucidation of this compound is achieved through a combination of spectroscopic techniques.[10][11][12] The predicted data below are based on its structure and known spectral data for analogous compounds.[13]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ ~2.5 ppm (s, 3H): -CH₃ protons.δ ~7.5-8.5 ppm (m, 3H): Aromatic protons exhibiting a complex splitting pattern (likely an ABC system). The proton ortho to the nitro group will be the most downfield. |

| ¹³C NMR | 7 signals expected: 1 for -CH₃, 6 for aromatic carbons (1 ipso-C-I, 1 ipso-C-CH₃, 1 ipso-C-NO₂, 3 C-H). The carbon bearing the nitro group (C4) will be significantly deshielded. |

| IR (cm⁻¹) | ~1525 & ~1345: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching of the methyl group.~800-600: C-I stretching. |

| Mass Spec. (MS) | m/z 263: Molecular ion peak [M]⁺.m/z 136: Key fragment corresponding to the loss of iodine, [M-I]⁺.m/z 127: Iodine cation [I]⁺. |

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its iodo and nitro groups. The carbon-iodine bond is a prime substrate for palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked amine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[2]

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl structure.[14] This reaction is renowned for its high functional group tolerance and generally mild conditions.[15][16] The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the mixture (e.g., 80-100 °C) with stirring for 4-24 hours until TLC or LC-MS indicates consumption of the starting material.

-

After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of aryl amines by coupling the aryl iodide with a primary or secondary amine.[18][19] This reaction has become a cornerstone of medicinal chemistry for synthesizing molecules containing the arylamine motif.[20][21] The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by base-mediated formation of a palladium-amido complex and subsequent reductive elimination.[18]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the desired amine (1.1-1.3 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the mixture (e.g., 90-110 °C) with vigorous stirring for 8-24 hours.

-

After cooling, quench the reaction with water, extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product via flash column chromatography.

Reduction of the Nitro Group

A subsequent, powerful transformation is the reduction of the nitro group to an aniline. This unmasks a new reactive handle for a plethora of subsequent reactions, including amide bond formation, diazotization (Sandmeyer reactions), or further N-alkylation/arylation. Common and effective methods include reduction with metals in acidic media (e.g., SnCl₂ in HCl, or Fe/NH₄Cl) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 3-iodo-4-methylaniline is itself a valuable bifunctional building block.

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a robust and versatile intermediate for synthetic chemists. Its capacity to undergo selective, high-yielding transformations at both the carbon-iodine bond via cross-coupling and the nitro group via reduction provides a reliable platform for the efficient assembly of complex molecules. This dual reactivity makes it a valuable asset in the synthetic toolbox for professionals in drug discovery, agrochemicals, and materials science, enabling rapid access to diverse chemical scaffolds.

References

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene | PDF. Retrieved from [Link]

Sources

- 1. 7745-92-8 | CAS DataBase [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. 2-Iodo-4-nitrotoluene | 7745-92-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR spectrum [chemicalbook.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Iodo-4-methyl-1-nitrobenzene

Abstract

The unambiguous structural assignment of polysubstituted aromatic compounds is a critical task in chemical synthesis, drug development, and material science. Misidentification can lead to significant downstream consequences, including failed experiments, incorrect structure-activity relationship (SAR) interpretations, and wasted resources. This in-depth guide presents a holistic and self-validating workflow for the structure elucidation of 2-Iodo-4-methyl-1-nitrobenzene. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we move beyond simple data collection to a logical, evidence-based confirmation of the precise substitution pattern. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the primary objective is to establish the fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This foundational data provides the necessary constraints for all subsequent structural hypotheses.

Mass Spectrometry: Determining Elemental Composition and Fragmentation

The initial and most crucial step in any structure elucidation is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is indispensable for distinguishing between potential elemental compositions.

For this compound, the expected molecular formula is C₇H₆INO₂.[1][2] The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS allows for the experimental mass to be matched to the theoretical mass with sub-parts-per-million (ppm) error, providing high confidence in the elemental formula. Electron Ionization (EI) mass spectrometry further complements this by revealing characteristic fragmentation patterns that offer preliminary structural clues.

Table 1: Key Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₆INO₂ | Based on synthesis precursors. |

| Theoretical Exact Mass | 262.94433 Da | Calculated for C₇H₆¹²⁷I¹⁴N¹⁶O₂. |

| Molecular Ion (M⁺) Peak | m/z 263 | The nominal mass of the molecule. |

| Key Fragments (EI-MS) | m/z 217 | [M-NO₂]⁺, loss of the nitro group. |

| m/z 91 | [C₇H₇]⁺, tropylium ion, common for toluene derivatives. |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Process the resulting spectrum to identify the exact mass of the molecular ion peak and compare it to the theoretical mass calculated for C₇H₆INO₂.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy serves as a rapid and effective method for identifying the principal functional groups present in a molecule. For an aromatic nitro compound, specific vibrational frequencies are expected that confirm its classification.[3] Aromatic rings exhibit characteristic C-H stretching above 3000 cm⁻¹ and a series of C=C stretching peaks in the 1450 to 1600 cm⁻¹ region.[4][5] The most diagnostic peaks, however, are the strong, distinct absorptions corresponding to the nitro group.

Table 2: Diagnostic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3030 | C-H Stretch | Aromatic |

| ~1550-1515 | Asymmetric Stretch | Nitro (NO₂) |

| ~1355-1340 | Symmetric Stretch | Nitro (NO₂) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~900-690 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro functional group, validating the information gleaned from the molecular formula.[6]

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups confirmed, NMR spectroscopy provides the detailed atomic-level information required to piece together the final structure. This involves a multi-stage approach, beginning with 1D experiments to identify the unique proton and carbon environments, followed by 2D experiments to establish their connectivity.[7]

One-Dimensional NMR: Assembling the Structural Fragments

¹H NMR Spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

¹³C NMR Spectroscopy , often coupled with Distortionless Enhancement by Polarization Transfer (DEPT-135), reveals the number of unique carbon environments and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).[8]

Based on the proposed structure of this compound, we can predict the expected NMR data. The aromatic ring contains three distinct protons and four quaternary carbons. The methyl group adds one more proton and one more carbon environment.

Caption: Labeled structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 |

| C1 | - | - | ~149 | Quaternary (absent) |

| C2 | - | - | ~95 | Quaternary (absent) |

| C3 | ~8.0 | d | ~135 | CH (positive) |

| C4 | - | - | ~142 | Quaternary (absent) |

| C5 | ~7.5 | dd | ~130 | CH (positive) |

| C6 | ~8.2 | d | ~125 | CH (positive) |

| C7 (-CH₃) | ~2.5 | s | ~21 | CH₃ (positive) |

-

Rationale for ¹H Shifts: The proton at C6 (H6) is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded (highest ppm).[9] The proton at C3 is also ortho to the nitro group but is para to the methyl group, leading to a slightly shielded position relative to H6. The proton at C5 is ortho to the methyl group and meta to the nitro group, making it the most shielded aromatic proton. The methyl protons (H7) appear as a singlet in the typical alkyl-aromatic region.

-

Rationale for ¹³C Shifts: The carbon attached to the nitro group (C1) is highly deshielded. The carbon bonded to iodine (C2) shows a characteristic upfield shift due to the heavy-atom effect.[10] The remaining carbons appear at positions influenced by the electronic effects of the substituents.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be necessary.

-

DEPT-135 Acquisition: Run the DEPT-135 experiment to differentiate carbon types.

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Two-Dimensional NMR: Establishing Connectivity and Finalizing the Structure

While 1D NMR provides the individual puzzle pieces, 2D NMR shows how they connect. For a definitive structural proof, a combination of COSY, HSQC, and HMBC experiments is the industry-standard approach.[11][12]

-

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[13] In our molecule, COSY will show a correlation between H5 and its neighbors, H6 and H3, confirming the arrangement of protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[11] This allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, and C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating complex structures. It reveals correlations between protons and carbons over two and three bonds.[12] This is essential for mapping the connectivity to and between the quaternary carbons, which are invisible in the HSQC spectrum.

The Definitive Proof via HMBC:

The HMBC spectrum provides the final, irrefutable evidence for the 1,2,4-substitution pattern.

-

Methyl Group Correlations: The methyl protons (H7, δ ~2.5) are the ideal starting point. They will show 2-bond correlations to the carbon they are attached to (C4) and 3-bond correlations to the neighboring carbons (C3 and C5). This single piece of evidence firmly places the methyl group between C3 and C5.

-

Aromatic Proton Correlations:

-

H6 (δ ~8.2) will show a 2-bond correlation to C5 and 3-bond correlations to the quaternary carbons C1 and C2. The correlation to C1 confirms its position ortho to the nitro group.

-

H3 (δ ~8.0) will show a 2-bond correlation to C2 and C4, and a 3-bond correlation to C1 and C5. The correlation to C1 provides further evidence of its ortho position to the nitro group.

-

H5 (δ ~7.5) will show a 2-bond correlation to C4 and C6, and a 3-bond correlation to C3.

-

Caption: Key HMBC correlations confirming the structure.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is definitively confirmed through the systematic integration of multiple spectroscopic techniques.

-

HRMS established the correct molecular formula of C₇H₆INO₂.

-

IR Spectroscopy confirmed the presence of the critical nitro and aromatic functional groups.

-

1D NMR (¹H, ¹³C, DEPT-135) provided the complete inventory of proton and carbon environments, including the correct count of methyl, methine, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC) served as the final arbiter, unequivocally establishing the atomic connectivity. The HMBC correlations from the methyl protons (H7) to C3, C4, and C5, in conjunction with correlations from the aromatic protons to the substituted quaternary carbons (C1, C2, C4), leave no ambiguity regarding the 1,2,4-substitution pattern.

This multi-technique workflow represents a robust, field-proven methodology that ensures the highest level of confidence in structural assignments, forming a cornerstone of rigorous scientific and developmental research.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (2004). Organic Spectroscopic Analysis. The Royal Society of Chemistry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 52488-29-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

Juárez, J. F., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 646–672. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

-

OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

Sources

- 1. This compound | CAS 52488-29-6 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.google.cn [books.google.cn]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Iodo-4-methyl-1-nitrobenzene for Advanced Research Applications

This guide provides an in-depth analysis of 2-Iodo-4-methyl-1-nitrobenzene, a key chemical intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the compound's fundamental properties, synthesis protocols, applications, and critical safety procedures. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization in advanced research settings.

Core Compound Identification and Physicochemical Properties

This compound (CAS: 52488-29-6) is a substituted aromatic compound featuring iodo, methyl, and nitro functional groups.[1] These groups impart a unique reactivity profile, making it a valuable building block in synthetic chemistry.

It is critical for researchers to distinguish this specific isomer from its structural counterparts, as the position of the functional groups dictates reactivity and subsequent molecular geometry. Common isomers include 2-Iodo-1-methyl-4-nitrobenzene (CAS: 7745-92-8) and 4-Iodo-2-methyl-1-nitrobenzene (CAS: 52415-00-6), which share the same molecular weight but differ in their chemical behavior.[2][3]

The key physicochemical properties of this compound and its isomers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [1][2][3] |

| Molecular Weight | 263.03 g/mol | [2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 52488-29-6 | [1] |

| Appearance | Typically a yellow powder or solid | [5] |

| Purity | Commercially available at ≥96% | [2] |

| Storage Conditions | Store at 0-8°C, protected from light | |

| Topological Polar Surface Area | 43.14 Ų (Isomer data) | |

| logP | 2.50782 (Isomer data) | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted iodonitrobenzenes is most effectively achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. This pathway is reliable and offers high yields when reaction conditions are meticulously controlled.

Synthetic Workflow Overview

The logical pathway begins with the diazotization of the corresponding aminotoluene precursor, followed by the introduction of iodine using an iodide salt. This process is a cornerstone of aromatic chemistry, allowing for the precise installation of a halide on the benzene ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar iodonitroarenes.[6][7]

Materials:

-

4-Methyl-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-methyl-2-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath.

-

Causality: The acidic medium is required to form the precursor anilinium salt, and low temperatures are absolutely critical to ensure the stability of the resulting diazonium salt.[6] Premature decomposition leads to unwanted phenolic byproducts and significantly reduces yield.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 5°C.

-

Self-Validation: The reaction is complete when a slight excess of nitrous acid is detected, which can be confirmed by testing a drop of the solution with starch-iodide paper (will turn blue).

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen group from the aromatic ring. The reaction is typically exothermic, and slow addition helps control the release of gas and heat.

-

-

Work-up and Isolation:

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

A dark, crude solid or oil will form. Collect the crude product. If it is a solid, use vacuum filtration. If an oil, proceed to extraction.

-

Wash the crude product with a cold, dilute solution of sodium thiosulfate.

-

Causality: This step is essential to remove any excess iodine (I₂) formed during the reaction, which would otherwise contaminate the final product.

-

Dissolve the crude product in a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, LC-MS, and melting point analysis.[8]

-

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-